REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:25])[CH2:7][N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]([O:17]CC2C=CC=CC=2)=[O:16])=[CH:9]1)([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.CCO.[Pd]>[C:1]([O:5][C:6](=[O:25])[CH2:7][N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]([OH:17])=[O:16])=[CH:9]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
924 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1C=C(C=CC1=O)C(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen balloon at 23° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged through 3 vacuum-hydrogen cycles
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through Celite® brand
|
Type
|
FILTRATION
|
Details
|
filter agent
|
Type
|
WASH
|
Details
|
the filter cake washed with MeOH (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CN1C=C(C=CC1=O)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |